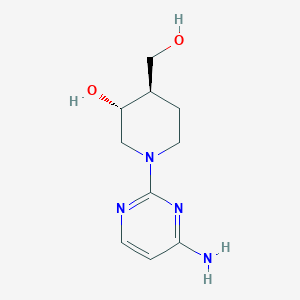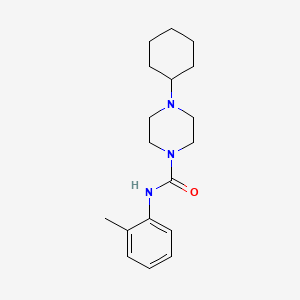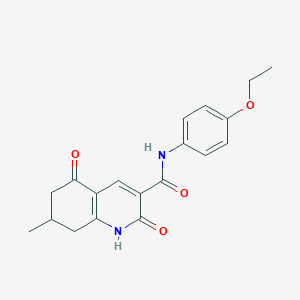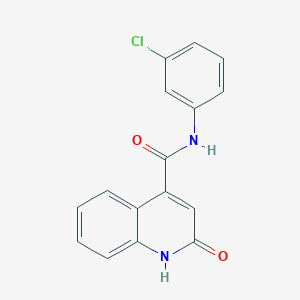![molecular formula C17H20N2O2S B5321421 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA belongs to the class of N-substituted benzamides and is structurally related to nicotinamide and isonicotinamide. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular responses to oxidative stress and inflammation. This compound has also been shown to interact with other molecular targets, including histone deacetylases and the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to regulate the expression of genes involved in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. This compound has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other molecular targets, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in different cell types and tissues.
Synthesemethoden
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of mesityl chloride with ammonia to form mesitylamide, which is then reacted with 3-thiophene carboxylic acid to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a cost-effective and reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-8-6-9(2)13(10(3)7-8)16(21)19-17-14(15(18)20)11(4)12(5)22-17/h6-7H,1-5H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSARFBKSELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)




![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)

![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)